4-(Oxan-4-yl)butan-1-ol

Lipophilicity Drug Design ADME Optimization

PROTAC developers face a critical linker design bottleneck: short-chain analogs (logP 0.80) cannot access hydrophobic pockets, while lipophilic long-chain derivatives cause aggregation. 4-(Oxan-4-yl)butan-1-ol (CAS 1050496-74-6) resolves this with an optimal logP of 1.4 and a C4 alkyl spacer. • Optimal logP 1.4 balances membrane permeability with aqueous solubility • Tetrahydropyran ring provides oxidative stability superior to THF analogs, minimizing peroxide hazards during long-term storage • Single H-bond donor + two acceptors maintain solubility while C4 chain engages non-polar binding residues

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 1050496-74-6
Cat. No. B13257453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Oxan-4-yl)butan-1-ol
CAS1050496-74-6
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESC1COCCC1CCCCO
InChIInChI=1S/C9H18O2/c10-6-2-1-3-9-4-7-11-8-5-9/h9-10H,1-8H2
InChIKeyIOUCQPARGAKOPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Oxan-4-yl)butan-1-ol Procurement Guide


4-(Oxan-4-yl)butan-1-ol (CAS 1050496-74-6) is a saturated tetrahydropyran (oxane) derivative featuring a linear four-carbon alkyl chain terminating in a primary alcohol. With a molecular weight of 158.24 g/mol and a computed XLogP3-AA lipophilicity of 1.4, it serves as a versatile synthetic intermediate and linker in medicinal chemistry and chemical biology [1]. Its structure combines the conformational restriction of a six-membered cyclic ether with a flexible hydroxyalkyl spacer, making it a candidate for fragment-based drug discovery, PROTAC linker design, and as a precursor to tetrahydropyran-containing pharmacophores.

Synthetic intermediate for PROTAC and medicinal chemistry linkers
Intermediate lipophilicity (logP ~1.4) supports balanced solubility and permeability
Tetrahydropyran ring reported to provide oxidative stability for long-term storage

Risks of Substituting Tetrahydropyran Alcohol Analogs


In-class compounds such as 2-(tetrahydro-2H-pyran-4-yl)ethanol (C2 spacer, logP 0.80) and 3-(tetrahydro-2H-pyran-4-yl)propan-1-ol (C3 spacer) cannot be freely substituted for 4-(oxan-4-yl)butan-1-ol (C4 spacer) without altering key physicochemical properties. The four-carbon chain of the target compound provides a distinct lipophilicity window (logP 1.4) that bridges the gap between highly polar short-chain analogs and excessively lipophilic long-chain derivatives [1]. Additionally, the tetrahydropyran ring confers significantly greater oxidative stability compared to tetrahydrofuran-based alternatives, reducing the risk of peroxide formation during storage and in vivo metabolism [2]. These differences directly impact molecular recognition, membrane permeability, and long-term compound integrity in drug discovery campaigns.

4-(Oxan-4-yl)butan-1-ol (C4, THP)
C2/C3 THP alcohols
Shorter chains shift lipophilicity and may alter membrane permeability and molecular recognition
Tetrahydropyran (THP) alcohol
Tetrahydrofuran (THF) analogs
THF-based analogs undergo faster autoxidation, increasing peroxide risk and potentially compromising storage integrity

Quantitative Differentiation from Structural Analogs


Lipophilicity Tuning via Alkyl Chain Length

4-(Oxan-4-yl)butan-1-ol exhibits a computed XLogP3-AA of 1.4, which is 0.60 log units higher than the C2-spacer analog 2-(tetrahydro-2H-pyran-4-yl)ethanol (logP 0.80) [REFS-1, REFS-2]. This intermediate lipophilicity fills a critical gap in the tetrahydropyran alcohol series, providing balanced aqueous solubility and membrane permeability suitable for lead optimization where both polar and non-polar interactions are required.

Lipophilicity Tuning
Reported comparison
logP 1.4 (C4) vs. 0.80 (C2)
Δ +0.60 log units
Supports selection of intermediate lipophilicity for balanced permeability and solubility
Computed XLogP3; C3 analog estimated ~1.1
Lipophilicity Drug Design ADME Optimization

Oxidative Stability of Tetrahydropyran vs. Tetrahydrofuran

The tetrahydropyran (THP) ring present in 4-(oxan-4-yl)butan-1-ol undergoes autoxidation at a significantly slower rate than the five-membered tetrahydrofuran (THF) ring found in analogous furan-based building blocks. Ab initio and DFT calculations demonstrate that THP is intrinsically more resistant to radical-mediated oxidation, reducing the risk of peroxide accumulation during long-term storage and enhancing metabolic stability in biological systems [1].

Oxidative Stability
Class-level inference
THP ring autoxidizes much slower than THF (DFT study)
Reported slower autoxidation may support long-term storage and lower peroxide risk
Qualitative rate differential; compound-specific validation advised
Oxidative Stability Peroxide Formation Storage Integrity

Conserved Hydrogen-Bond Profile for Isolated Lipophilicity Optimization

4-(Oxan-4-yl)butan-1-ol and its shorter-chain tetrahydropyran alcohol analogs share an identical hydrogen-bond donor count (1) and acceptor count (2), as computed by Cactvs 3.4.6.11 [1]. Despite this conserved H-bond profile, the target compound's extended C4 spacer yields a logP value 0.60 units higher than the C2 analog, allowing medicinal chemists to modulate lipophilicity without altering hydrogen-bond interactions—a key advantage in SAR studies where maintaining a constant H-bond pharmacophore while tuning permeability is essential.

H-Bond/Lipophilicity Decoupling
Class-level inference
Identical HBD=1, HBA=2 across chain lengths; logP increments ~0.30 per CH₂
Conserved H-bond profile while tuning lipophilicity supports SAR optimization
Computed Cactvs/XLogP3
Hydrogen Bonding Lead Optimization Structure-Activity Relationship

Optimal Application Scenarios


PROTAC Linker Design with Intermediate Lipophilicity

When designing heterobifunctional PROTACs, the linker must balance solubility and cell permeability. With a logP of 1.4, 4-(oxan-4-yl)butan-1-ol occupies an optimal intermediate lipophilicity window that is neither too polar (which hinders membrane crossing) nor too lipophilic (which causes aggregation). This makes it a superior choice over shorter-chain analogs (logP 0.80) when the target protein binding site demands a linker with moderate hydrophobicity [1].

Fragment-Based Screening for Hydrophobic Pockets

In fragment screening campaigns targeting hydrophobic enzyme pockets, the C4 spacer of 4-(oxan-4-yl)butan-1-ol provides sufficient lipophilic contact to engage non-polar residues while the conserved single H-bond donor and two acceptors maintain solubility. This differentiates it from the C2 analog, which may fail to reach deep hydrophobic cavities due to its lower logP and shorter reach [1].

Long-Term Library Storage with High Oxidative Stability

For compound management facilities storing building block collections over extended periods, 4-(oxan-4-yl)butan-1-ol's tetrahydropyran ring offers substantially greater resistance to peroxide formation compared to tetrahydrofuran-based alternatives. This reduces safety hazards and ensures compound integrity for reproducible screening results [2].

Application
Selection Property
Validation Focus
PROTAC linker design
Intermediate lipophilicity (C4 spacer)
Permeability and solubility balance
Fragment-based screening for hydrophobic enzyme pockets
Extended hydrophobic reach (C4 chain)
Engagement of non-polar residues while maintaining H-bond profile
Long-term compound library storage
Tetrahydropyran ring oxidative stability
Peroxide formation risk and compound integrity
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